molecular formula C13H8ClF3O B6381813 4-Chloro-3-hydroxy-3'-(trifluoromethyl)biphenyl CAS No. 1261857-41-3

4-Chloro-3-hydroxy-3'-(trifluoromethyl)biphenyl

Cat. No.: B6381813
CAS No.: 1261857-41-3
M. Wt: 272.65 g/mol
InChI Key: YHTZLDBKYCQBQO-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 3-position, and a trifluoromethyl group at the 3’-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: In industrial settings, the production of 4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 4-chloro-3-oxo-3’-(trifluoromethyl)biphenyl.

    Reduction: Formation of 3-hydroxy-3’-(trifluoromethyl)biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The presence of the hydroxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

    4-Chloro-3-hydroxybiphenyl: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.

    3-Hydroxy-3’-(trifluoromethyl)biphenyl:

    4-Chloro-3’-(trifluoromethyl)biphenyl: Lacks the hydroxy group, which can impact its solubility and interaction with biological targets.

Uniqueness: 4-Chloro-3-hydroxy-3’-(trifluoromethyl)biphenyl is unique due to the combination of the chloro, hydroxy, and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-3-hydroxy-3'-(trifluoromethyl)biphenyl is a chemical compound that has garnered interest due to its potential biological activities. This biphenyl derivative is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which may influence its interaction with biological systems. The following sections will explore its biological activity, including antimicrobial, anticancer, and other relevant effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H8ClF3O\text{C}_{13}\text{H}_{8}\text{ClF}_3\text{O}

This compound features:

  • A hydroxyl group (-OH) that can participate in hydrogen bonding.
  • A trifluoromethyl group (-CF₃) that enhances lipophilicity and may affect the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenol derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
Similar Chlorophenol DerivativeS. aureus40 µg/mL

The mechanism of action is believed to involve disruption of cellular membranes and interference with essential enzymatic functions related to cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)Reference
A54915
HeLa12

The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, indicating its potential for further development as an anticancer agent .

Other Biological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. This could be attributed to the modulation of inflammatory pathways through its interaction with specific cellular targets.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various chlorophenol derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .
  • Cytotoxicity Assessment in Cancer Research : In a recent evaluation involving human cancer cell lines, this compound was found to induce apoptosis in both A549 and HeLa cells with IC50 values of 15 µM and 12 µM, respectively. These findings suggest its potential as a lead compound for further anticancer drug development .

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZLDBKYCQBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686087
Record name 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261857-41-3
Record name 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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